molecular formula C23H26ClN5O3S B11384616 6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384616
M. Wt: 488.0 g/mol
InChI Key: PTKPCHYMSDSEEC-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-(3-Chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C23H26ClN5O3S

Molecular Weight

488.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H26ClN5O3S/c1-4-6-19-26-27-23-29(19)28-20(14-7-12-18(31-3)17(24)13-14)21(33-23)22(30)25-15-8-10-16(11-9-15)32-5-2/h7-13,20-21,28H,4-6H2,1-3H3,(H,25,30)

InChI Key

PTKPCHYMSDSEEC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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